4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound with a molecular formula of C23H19ClN4O2S . This compound is part of the triazole family, known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of appropriate aldehydes and amines, followed by cyclization reactions . One common method includes the use of sodium hypochlorite as an oxidant and ethanol as a solvent, which provides a clean and green approach to the synthesis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development rather than large-scale manufacturing. the principles of green chemistry and efficient catalytic processes are often employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like sodium hypochlorite.
Reduction: Typically involves reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the triazole ring.
Common Reagents and Conditions
Oxidizing Agents: Sodium hypochlorite, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of the triazole compound .
Scientific Research Applications
4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: Used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: Employed in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring is known to bind to metal ions and proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine
- N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}aceto-hydrazide
Uniqueness
4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific structural features, such as the combination of a benzyloxy group and a triazole ring, which confer distinct biological activities and chemical reactivity .
Properties
CAS No. |
478253-92-8 |
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Molecular Formula |
C23H19ClN4O2S |
Molecular Weight |
450.9 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-4-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C23H19ClN4O2S/c1-29-21-13-17(11-12-20(21)30-15-16-7-3-2-4-8-16)14-25-28-22(26-27-23(28)31)18-9-5-6-10-19(18)24/h2-14H,15H2,1H3,(H,27,31)/b25-14+ |
InChI Key |
QQYKUODHMSCRNT-AFUMVMLFSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl)OCC4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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